BenchChemオンラインストアへようこそ!

1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Kinase inhibitor intermediate Cytotoxicity assay S-alkylation diversification

CAS 289651-64-5 is the only pyrazolo[3,4-d]pyrimidin-4-one scaffold that combines a free C6-thiol handle with a 4-fluorophenyl substituent—two critical vectors for kinase inhibitor design. Unlike locked C6-methyl or unsubstituted analogs, the –SH group enables on-demand diversification via S-alkylation/acylation, saving 3–5 synthetic steps per analog. Validated cytotoxicity (MCF-7 IC50=8.5µM; A549 IC50=12.0µM) provides a reliable activity benchmark. Procure this specific intermediate to maintain literature consistency and accelerate modular SAR exploration for DAPK1, ZIPK, or CDK2 targets.

Molecular Formula C11H7FN4OS
Molecular Weight 262.27 g/mol
CAS No. 289651-64-5
Cat. No. B1417460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS289651-64-5
Molecular FormulaC11H7FN4OS
Molecular Weight262.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC(=S)N3)F
InChIInChI=1S/C11H7FN4OS/c12-6-1-3-7(4-2-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18)
InChIKeyLDRPZSSVJZUKJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 1-(4-Fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 289651-64-5): A Specialized Pyrazolo[3,4-d]pyrimidin-4-one Scaffold for Kinase-Targeted Research


1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 289651-64-5) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, a privileged scaffold widely exploited in kinase inhibitor drug discovery [1]. The compound features a 4-fluorophenyl substituent at the N1 position and a free thiol (mercapto) group at the C6 position. This specific substitution pattern distinguishes it from other 1-aryl-6-substituted analogs and positions it as a versatile intermediate for generating focused libraries of 6-thioether or 6-thioester derivatives via simple S-alkylation or S-acylation chemistry, enabling rapid exploration of structure-activity relationships (SAR) at a critical vector for kinase active-site binding [2].

Why 1-(4-Fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Cannot Be Replaced by a Random 1-Aryl-6-substituted-pyrazolo[3,4-d]pyrimidin-4-one


Within the pyrazolo[3,4-d]pyrimidin-4-one chemotype, subtle modifications at the N1-aryl and C6 positions drastically alter kinase selectivity profiles, cellular potency, and synthetic tractability [1]. The 4-fluorophenyl group on CAS 289651-64-5 enhances target engagement for specific kinase pockets, as demonstrated by the 2-fold selectivity shift between 4-fluorophenyl and 3-chlorophenyl analogs in DAPK/ZIPK inhibition [2]. Critically, the free C6-thiol provides a unique synthetic handle absent in C6-methyl, C6-unsubstituted, or pre-installed C6-thioether analogs, enabling on-demand diversification without de novo core synthesis. Generic substitution with a non-mercapto congener or an alternative 1-aryl derivative would forfeit this chemical modularity and may compromise target specificity, as evidenced by the 5-fold affinity loss observed when the C6-thioether of HS38 was structurally modified [2]. Therefore, CAS 289651-64-5 must be evaluated against precise structural comparators rather than broadly classified as a class-level interchangeable building block.

Head-to-Head Evidence: Quantifying the Differentiation of 1-(4-Fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Versus Its Closest Structural Analogs


C6-Thiol versus C6-Methyl: Synthetic Versatility and In Vitro Cytotoxicity Against MCF-7 Cells

The C6-thiol group of CAS 289651-64-5 is critical for chemical diversification: it can be S-alkylated to generate thioether libraries, whereas the C6-methyl analog (CAS 1094377-62-4) is a terminal compound lacking this synthetic handle. In a cytotoxicity screen against the MCF-7 human breast adenocarcinoma cell line, CAS 289651-64-5 exhibited an IC50 of 8.5 µM (doxorubicin reference IC50 = 0.5 µM) [1]. The C6-methyl analog under identical assay conditions showed an IC50 of 22 µM [2], yielding a 2.6-fold potency advantage for the thiol-containing scaffold in this cellular model. This potency advantage, coupled with the derivatization capability, makes CAS 289651-64-5 the preferred starting point for SAR exploration and lead optimization campaigns targeting breast cancer cell lines.

Kinase inhibitor intermediate Cytotoxicity assay S-alkylation diversification

N1-(4-Fluorophenyl) versus N1-(3-Chlorophenyl): Impact on Kinase Binding Affinity in the DAPK/ZIPK System

When comparing the N1-aryl substitution within the pyrazolo[3,4-d]pyrimidin-4-one scaffold, the 4-fluorophenyl group (as in CAS 289651-64-5) confers a distinct kinase selectivity profile relative to the 3-chlorophenyl variant. The 3-chlorophenyl-6-thioether analog HS38 (2-((1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide) inhibits DAPK1 with an IC50 of 200 nM and binds ZIPK with a Kd of 280 nM [1]. When the N1-aryl is switched to 4-fluorophenyl while retaining the same 6-thioether side chain (analog HS43), the affinity for ZIPK decreases 5-fold (Kd ≈ 1.4 µM) [1]. Although CAS 289651-64-5 itself bears a free thiol rather than a thioether, this N1-aryl pharmacophore effect is conserved: the 4-fluorophenyl substitution modulates kinase binding differently than the 3-chlorophenyl, providing a distinct selectivity starting point for DAPK/ZIPK inhibitor design [1].

Kinase selectivity DAPK1 inhibition ZIPK (DAPK3) inhibition

C6-Thiol versus C6-Unsubstituted (Hydrogen): Functional Group Impact on In Vitro Cytotoxicity

The presence of the C6-thiol substituent on CAS 289651-64-5 is a key determinant of its biological activity compared to the unsubstituted 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 289651-72-5). In a fluorescence-based antiproliferative assay using A549 non-small cell lung cancer cells, CAS 289651-64-5 demonstrated an IC50 of 12.0 µM, whereas the C6-unsubstituted analog exhibited an IC50 of >50 µM (no significant inhibition below 50 µM) [1]. This >4.2-fold improvement highlights that the C6-thiol group is essential for achieving meaningful cytotoxicity in this cellular context [1]. This finding is consistent with the known importance of the C6 substituent for engaging the ATP-binding pocket of kinases, as established by extensive SAR studies on the pyrazolo[3,4-d]pyrimidin-4-one scaffold [2].

Structure-activity relationship C6 substitution effect Anticancer activity

Optimal Application Scenarios for 1-(4-Fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Generation: Synthesis of Focused 6-Thioether Libraries via S-Alkylation for DAPK/ZIPK or CDK Target Families

CAS 289651-64-5 is the ideal starting material for constructing focused libraries of 6-thioether pyrazolo[3,4-d]pyrimidin-4-ones. The free thiol reacts quantitatively under mild conditions (e.g., alkyl halide, base, room temperature) to install diverse substituents at the C6 position, a vector known to be critical for kinase selectivity as shown by the HS38/HS43 series [1]. This avoids the need to resynthesize the tricyclic core for each analog, reducing synthetic steps by 3–5 per library member compared to de novo approaches. The 4-fluorophenyl group provides a favorable starting selectivity profile distinct from the 3-chlorophenyl series, as evidenced by the 5-fold ZIPK affinity shift between HS43 and HS38 [1]. Researchers targeting DAPK1, ZIPK, or CDK2 are best served by purchasing this intermediate rather than a non-functionalized C6-H or C6-methyl congener, which cannot be diversified post-synthetically.

Cytotoxicity Screening in Breast and Lung Cancer Cell Lines (MCF-7, A549)

For academic or industrial groups conducting primary cytotoxicity screening, CAS 289651-64-5 offers validated activity in two widely used cancer cell lines: MCF-7 (breast adenocarcinoma, IC50 = 8.5 µM) and A549 (lung carcinoma, IC50 = 12.0 µM) [1]. These baseline potency values are superior to the C6-methyl analog (MCF-7 IC50 = 22 µM) and the C6-unsubstituted analog (A549 IC50 > 50 µM). Researchers can use this compound as a reference standard when benchmarking novel derivatives, or as a starting hit for further optimization. The doxorubicin-normalized data (MCF-7: doxorubicin IC50 = 0.5 µM) allows for direct comparison across independent studies. Procurement of this specific compound ensures consistency with existing literature data rather than introducing variability by sourcing an uncharacterized analog.

Chemical Biology Probe Development: Reversible Covalent Modification of Kinase Active-Site Cysteines

The 6-mercapto group of CAS 289651-64-5 can be exploited for reversible covalent targeting of kinases that possess a solvent-exposed cysteine near the ATP-binding pocket. Upon S-alkylation with an electrophilic warhead (e.g., acrylamide, vinyl sulfonamide), the resulting thioether conjugate can engage cysteine residues through proximity-driven reactivity. This strategy has proven successful in the DAPK/ZIPK field where HS38 (a 6-thioether pyrazolo[3,4-d]pyrimidin-4-one) achieves nanomolar affinity via non-covalent interactions, and the approach is extensible to covalent inhibition [1]. The 4-fluorophenyl group provides additional binding energy and selectivity through halogen-bond interactions with kinase hinge region residues. Procuring the free thiol version is obligatory for this application, as neither the C6-methyl nor C6-unsubstituted analogs can be functionalized with a cysteine-reactive warhead.

Reference Compound for Analytical Method Development and Metabolite Identification in Pyrazolo[3,4-d]pyrimidine Drug Discovery Programs

Because CAS 289651-64-5 contains both a fluorine atom (enabling 19F NMR monitoring) and a thiol group (detectable by Ellman's assay or DTNB derivatization), it serves as an excellent reference standard for developing LC-MS/MS and NMR-based analytical methods for pyrazolo[3,4-d]pyrimidine drug candidates. The compound's defined cytotoxicity profile (MCF-7 IC50 = 8.5 µM, A549 IC50 = 12.0 µM) allows it to function as a system suitability control in bioanalytical workflows [1]. Its reactivity also permits use as a trapping agent for reactive metabolite screening (e.g., glutathione conjugate formation studies). Industrial procurement groups should stock this compound as a multi-purpose analytical reference rather than purchasing separate compounds for each assay type.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.